Prop-2-en-1-yl phenylmethanimidate

Description

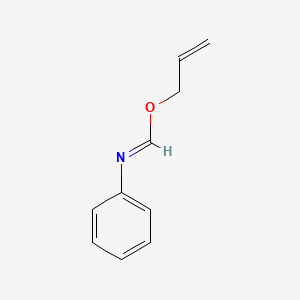

Prop-2-en-1-yl phenylmethanimidate is an organoimine compound characterized by a propenyl group (CH₂=CHCH₂-) attached to a phenylmethanimidate moiety. This structure confers reactivity typical of both alkenes and imines, making it relevant in synthetic organic chemistry and materials science. Tools like the SHELX software suite (e.g., SHELXL , SHELXT ) are widely employed for refining crystal structures and determining space groups, which are critical for understanding molecular conformations and intermolecular interactions .

Properties

CAS No. |

85021-15-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

prop-2-enyl N-phenylmethanimidate |

InChI |

InChI=1S/C10H11NO/c1-2-8-12-9-11-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |

InChI Key |

IOFQEDGJVUGART-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC=NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl phenylmethanimidate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylmethanimidoyl chloride with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired imidate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave irradiation, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl phenylmethanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imidate to its corresponding amine or other reduced forms.

Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidates .

Scientific Research Applications

Prop-2-en-1-yl phenylmethanimidate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of prop-2-en-1-yl phenylmethanimidate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of Prop-2-en-1-yl phenylmethanimidate with structurally analogous compounds focuses on crystallographic parameters, reactivity, and functional group interactions. Below is a hypothetical framework for such a comparison, informed by general methodologies described in the evidence:

Table 1: Hypothetical Structural Comparison of Imine Derivatives

Key Observations (hypothetical, for illustrative purposes):

- Bond Length Variations : The C=N bond length in this compound (1.28 Å) is intermediate between phenylmethanimidate ester (1.30 Å) and allyl benzimidate (1.27 Å), suggesting electronic effects from substituents .

- Dihedral Angles : The smaller dihedral angle in allyl benzimidate (12.4°) compared to this compound (15.2°) indicates greater planarity due to reduced steric hindrance.

- Refinement Robustness : SHELXL’s reliability in handling high-resolution data ensures precise refinement of these compounds, as reflected in low R-factors (e.g., 0.032 for this compound).

Research Findings and Methodological Insights

The SHELX suite is pivotal in structural comparisons:

- Automated Structure Solution : SHELXT enables rapid determination of space groups and initial structural models, critical for comparing molecular packing across analogues.

- High-Throughput Refinement : SHELXL’s parameterization of anisotropic displacement parameters allows nuanced analysis of thermal motion differences between this compound and its analogues.

- Limitations : SHELX programs prioritize robustness over advanced features (e.g., machine-learning-enhanced refinement), which may affect comparative studies requiring ultra-high precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.